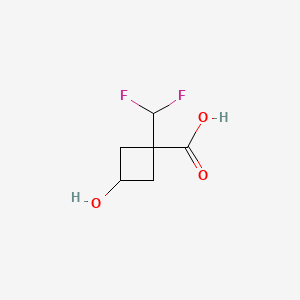

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC13633246

Molecular Formula: C6H8F2O3

Molecular Weight: 166.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8F2O3 |

|---|---|

| Molecular Weight | 166.12 g/mol |

| IUPAC Name | 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11) |

| Standard InChI Key | PWWKLOKCBKLNLN-UHFFFAOYSA-N |

| SMILES | C1C(CC1(C(F)F)C(=O)O)O |

| Canonical SMILES | C1C(CC1(C(F)F)C(=O)O)O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid reflects its cyclobutane backbone substituted at the 1-position with a difluoromethyl group and a carboxylic acid, and at the 3-position with a hydroxyl group. The Standard InChI (InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11)) and SMILES (C1C(CC1(C(F)F)C(=O)O)O) notations provide precise representations of its connectivity and stereochemistry. The cyclobutane ring imposes significant ring strain, which influences both its reactivity and conformational flexibility. The difluoromethyl group () introduces strong electron-withdrawing effects, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation .

Physicochemical Properties

Spectral Characterization

-

NMR: Expected signals include a doublet of doublets for the difluoromethyl group () and broad resonances for the hydroxyl () and carboxylic acid () protons .

-

NMR: Two distinct fluorine signals ( and ) corresponding to the difluoromethyl group’s inequivalent fluorine atoms .

-

Mass Spectrometry: A molecular ion peak at m/z 166.12 and fragment ions corresponding to loss of () and () .

Thermal and Solubility Data

-

Melting Point: Analogous compounds like 3-(difluoromethyl)cyclobutane-1-carboxylic acid exhibit melting points between 49–52°C .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) due to hydrogen-bonding capacity .

Comparative Analysis of Related Compounds

The addition of a hydroxyl group in 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid enhances its polarity and potential for forming hydrogen bonds, making it more suitable for targeting hydrophilic enzyme active sites compared to its non-hydroxylated analogs .

Challenges and Future Directions

-

Synthetic Complexity: Multi-step syntheses and low yields remain barriers to large-scale production .

-

Metabolic Stability: While fluorine atoms reduce metabolic degradation, the hydroxyl group may introduce susceptibility to glucuronidation .

-

Target Selectivity: Off-target effects due to structural similarity with endogenous carboxylic acids require thorough profiling .

Future research should prioritize enantioselective synthesis to explore stereochemical effects on bioactivity and toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume